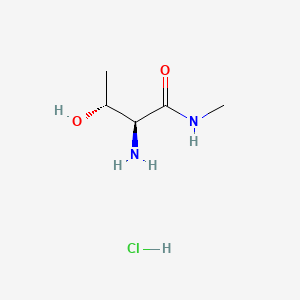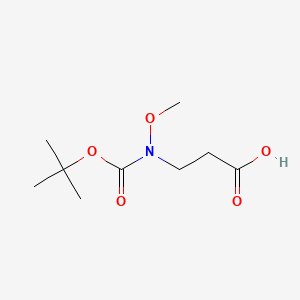
5-氨基乙酰丙酸-2,2-D2 酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminolevulinic acid hydrochloride (5-ALA HCL) is an intermediate in heme biosynthesis in the body and the universal precursor of tetrapyrroles . It is an amino acid that belongs to ketocarbonic acids . It is increasingly converted into a red fluorescent molecule in tumor cells . This substance is a photosensitizer, it can form oxygen radicals with light energy .
Synthesis Analysis
The synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis . Copper bromide (CuBr2) was employed as the bromination reagent with higher selectivity and activity instead of the conventional liquid bromine (Br2) .Molecular Structure Analysis
5-Aminolevulinic acid-d2 (hydrochloride) is deuterium labeled 5-Aminolevulinic acid (hydrochloride) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis
5-ALA is an intermediate in heme biosynthesis and is useful in cancer treatment . It is metabolized in a series of enzymatic reactions to fluorescent protoporphirin IX (PpIX) in the course of heme synthesis . 5-ALA is preferentially taken up by tumour tissue and intracellularly metabolised to PpIX which accumulates in tumor cells .Physical And Chemical Properties Analysis
5-ALA has a molecular weight of 167.59 g/mol . It has a melting point of 150 - 156 °C and 118 °C . It is a non-toxic endogenous substance that is easily degraded in the environment without residues .作用机制
Target of Action
The primary target of 5-Aminolevulinic-2,2-D2 Acid HCL (5-ALA-d2 HCL) is tumor cells . The compound is taken up by these cells and converted into protoporphyrin IX, a photosensitive molecule. This molecule plays a crucial role in the mechanism of action of 5-ALA-d2 HCL.
Biochemical Pathways
5-ALA-d2 HCL is involved in the heme biosynthesis pathway . It is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway leads to the production of heme, an essential component of various proteins, including hemoglobin .
Pharmacokinetics
The pharmacokinetics of 5-ALA-d2 HCL are likely similar to that of 5-ALA . After oral administration, the bioavailability of 5-ALA is approximately 60% . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration .
实验室实验的优点和局限性
The advantages of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL in lab experiments include its stability, specificity, and sensitivity. It can provide information on the rate and pathway of heme biosynthesis, as well as the distribution of PpIX in different tissues. The limitations of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL include its cost, the need for specialized equipment and expertise, and the potential interference with other metabolic pathways.
未来方向
There are several future directions for the research on 5-AMINOLEVULINIC-2,2-D2 ACID HCL. One direction is to develop new synthesis methods and purification techniques to improve the yield and purity of 5-AMINOLEVULINIC-2,2-D2 ACID HCL. Another direction is to explore the use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL in other fields, such as neuroscience and mitochondrial biology. Additionally, the use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL in combination with other tracers and imaging techniques can provide a more comprehensive understanding of heme metabolism and its role in health and disease.
In conclusion, 5-AMINOLEVULINIC-2,2-D2 ACID HCL is a stable isotope-labeled derivative of ALA that has been widely used in scientific research as a tool for studying heme metabolism, photodynamic therapy, and other related fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL can provide valuable insights into the complex processes of heme metabolism and its role in various biological systems.
合成方法
5-AMINOLEVULINIC-2,2-D2 ACID HCL can be synthesized by the reaction of ALA with deuterated hydrochloric acid (DCl) in the presence of a dehydrating agent. The deuterium atoms in the DCl replace the hydrogen atoms in the ALA molecule, resulting in the formation of 5-AMINOLEVULINIC-2,2-D2 ACID HCL. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.
科学研究应用
简介
5-氨基乙酰丙酸 (5-ALA),也称为 δ-氨基乙酰丙酸,是一种含氧和氮的烃。它是各种四吡咯化合物(包括叶绿素、血红素和维生素 B12)的共同前体。 这种分子可以由植物、动物、细菌和真菌合成,使其成为生物系统中普遍存在且必不可少的构建模块 .
光动力疗法 (PDT)
肿瘤治疗:5-ALA 最令人兴奋的应用之一是光动力疗法 (PDT) 治疗肿瘤。当给予患者时,5-ALA 会选择性地被肿瘤细胞吸收。在暴露于可见蓝光 (375–445 nm) 后,5-ALA 会转化为原卟啉 IX (PpIX),一种有效的光敏剂。PpIX 会产生活性氧,导致细胞死亡和肿瘤破坏。 这种方法已成功用于治疗脑癌、胃癌、膀胱癌、皮肤癌、肺癌和乳腺癌 .
动物饲料添加剂
5-ALA 也用作动物饲料添加剂。 它改善了牲畜的铁状态和免疫反应,从而促进整体健康和生产力 .
未来展望
研究人员继续探索改善 5-ALA 生物合成和了解相关机制的策略。 这些努力旨在增强其工业应用并促进生物化学品的可持续生产 .
总之,5-ALA 的多功能性从医疗治疗到农业,使其成为一种具有巨大潜力的非凡化合物。 🌟🌿🔍
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-AMINOLEVULINIC-2,2-D2 ACID HCL involves the reaction of starting materials with specific reagents in a stepwise manner to obtain the desired product.", "Starting Materials": [ "Levulinic acid", "Deuterium oxide", "Hydrochloric acid", "Sodium borohydride", "Sodium deuteride", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Levulinic acid is reacted with deuterium oxide in the presence of sodium borohydride to yield 5-Aminolevulinic-2,2-D2 acid.", "Step 2: The product obtained from step 1 is then treated with sodium deuteride in deuterium oxide to yield the deuterated form of 5-Aminolevulinic-2,2-D2 acid.", "Step 3: The deuterated product obtained from step 2 is then reacted with hydrochloric acid to yield 5-AMINOLEVULINIC-2,2-D2 ACID HCL.", "Step 4: The product obtained from step 3 is purified using a solvent extraction method involving ethyl acetate, methanol, and water." ] } | |
CAS 编号 |
187237-35-0 |
分子式 |
C5H10ClNO3 |
分子量 |
169.601 |
IUPAC 名称 |
5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |
InChI 键 |
ZLHFONARZHCSET-IYPYQTRPSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




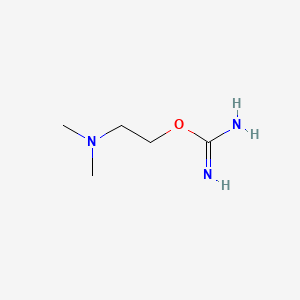
![4-Bromo-5-ethoxytricyclo[4.1.0.0~2,7~]hept-3-ene](/img/structure/B575650.png)
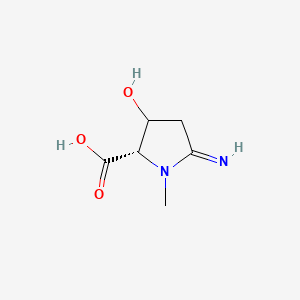
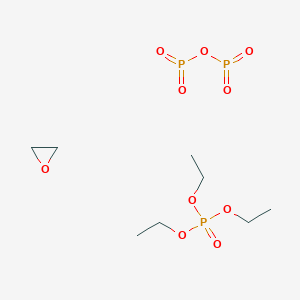
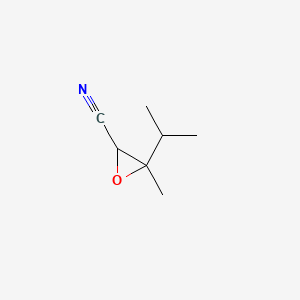
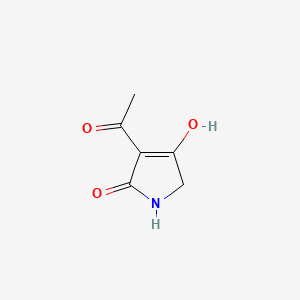
![2-[(3-Methyl-2-pyridyl)oxy]ethanol](/img/structure/B575661.png)
